molecular formula C10H8F3N3 B1425769 1H-Imidazol-2-amine, 5-[4-(trifluoromethyl)phenyl]- CAS No. 37148-87-1

1H-Imidazol-2-amine, 5-[4-(trifluoromethyl)phenyl]-

Cat. No. B1425769
CAS RN: 37148-87-1
M. Wt: 227.19 g/mol
InChI Key: STVYQXZARQXMCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Photocatalytic Properties and Sorption of Hydrocarbons

A study employing a related ligand, tris(4-(1H-imidazol-1-yl)phenyl)amine, led to the synthesis of three new metal-organic frameworks (MOFs) with notable properties. One MOF demonstrated a low band gap and interesting photocatalytic properties, while another showed highly selective adsorption for small hydrocarbons like C2H2, CO2, and C2H4 over CH4, indicating potential applications in gas separation and storage (Fu, Kang, & Zhang, 2014).

Synthesis and Pharmacological Activity

Another research focused on the synthesis and pharmacological activity prediction of a derivative, 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, which showed potential as a potent hepatitis B virus (HBV) inhibitor. This indicates the compound's relevance in developing antiviral drugs (Ivachtchenko et al., 2019).

Green Synthesis of Derivatives

A green synthesis approach was developed for 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives, showcasing an environmentally friendly and efficient multi-component one-pot synthesis method. This indicates the compound's adaptability and the potential for sustainable chemical synthesis processes (Sadek et al., 2018).

Synthesis of Polymeric Materials

Research into novel poly(amide-ether)s bearing imidazole pendants explored the synthesis and characterization of polymers with potential applications in materials science due to their interesting physical and optical properties. These materials exhibited high thermal stability, fluorescence emission, and were readily soluble in various organic solvents, suggesting uses in optoelectronic devices (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).

Antimicrobial Evaluation

A series of compounds synthesized via a Biginelli reaction, including the structural motif of 2-[3,5-bis(trifluoromethyl)phenyl]-4-(substitutedphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole, were evaluated for their antibacterial and antifungal activities. This research indicates potential applications in developing new antimicrobial agents (Vora & Vyas, 2019).

properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)7-3-1-6(2-4-7)8-5-15-9(14)16-8/h1-5H,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVYQXZARQXMCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazol-2-amine, 5-[4-(trifluoromethyl)phenyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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